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nitrobenzamide

Cat. No.: B404911

Get Quote

Introduction & Mechanism of Action
2-chloro-N-heptyl-4-nitrobenzamide represents a specific scaffold within the N-alkyl

nitrobenzamide family. These small molecules have emerged as promising candidates for anti-

tuberculosis (anti-TB) drug discovery.[1][2][3]

Mechanistic Basis[4]
Antimycobacterial Activity (DprE1 Inhibition): The nitrobenzamide core, often optimized with

lipophilic side chains (like the N-heptyl C7 chain), mimics the substrate for DprE1. DprE1 is

an essential flavoenzyme in Mycobacterium tuberculosis (Mtb) responsible for synthesizing

decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for the mycobacterial cell

wall arabinan.[2] Inhibition of DprE1 leads to cell wall lysis and bacterial death.

Key Structural Feature: The electron-withdrawing nitro group (position 4) and the lipophilic

heptyl tail facilitate penetration through the mycolic acid-rich cell wall.

P2X7 Receptor Antagonism (Off-Target/Secondary): Benzamide derivatives are historically

significant antagonists of the P2X7 purinergic receptor. While the nitro-group is less common
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in pure P2X7 ligands, selectivity profiling is critical to distinguish between antimicrobial

efficacy and host-cell immunomodulation.

Experimental Workflow Overview
The characterization of this compound requires a dual-pathway approach: establishing potency

against mycobacteria and ensuring safety in mammalian cells.
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Figure 1: Integrated screening workflow for N-alkyl nitrobenzamides, prioritizing antimicrobial

potency followed by selectivity indexing.

Protocol A: Antimycobacterial Potency (REMA
Assay)
The Resazurin Microtiter Assay (REMA) is the industry standard for screening nitrobenzamides

due to its sensitivity and low cost. It relies on the reduction of resazurin (blue/non-fluorescent)
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to resorufin (pink/fluorescent) by metabolically active bacteria.

Materials
Organism:M. tuberculosis H37Rv (BSL-3) or M. smegmatis mc²155 (BSL-2 surrogate).

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin,

Dextrose, Catalase) and 0.2% glycerol.

Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water).

Controls: Isoniazid (Positive Control), DMSO (Vehicle Control).

Step-by-Step Procedure
Inoculum Preparation:

Grow mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

Dilute culture in 7H9 media to a final density of ~1 × 10⁵ CFU/mL.

Compound Plating:

Prepare a 2-fold serial dilution of 2-chloro-N-heptyl-4-nitrobenzamide in a 96-well plate.

Range: Test from 100 µM down to 0.19 µM.

Final DMSO concentration: Must remain < 1% to avoid solvent toxicity.

Incubation:

Add 100 µL of diluted bacterial suspension to each well.

Seal plate with breathable membrane.

Incubate at 37°C for 5–7 days (for M. tb) or 24–48 hours (for M. smegmatis).

Development:
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Add 30 µL of Resazurin solution to each well.

Incubate for an additional 24 hours (M. tb) or 4–6 hours (M. smegmatis).

Data Analysis:

Visual: Blue = Inhibition (No growth); Pink = Growth.

Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm).

MIC Determination: The lowest concentration preventing color change (or >90%

fluorescence reduction).

Protocol B: Mammalian Cytotoxicity & Selectivity
Index
To validate the compound as a drug candidate, you must determine the Selectivity Index (SI).

Nitro-compounds can be hepatotoxic; therefore, HepG2 (liver) and Vero (kidney/epithelial) lines

are recommended.

Materials
Cells: HepG2 or Vero cell lines.

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

CellTiter-Glo (ATP).

Step-by-Step Procedure
Seeding:

Seed cells at 4,000–10,000 cells/well in 96-well plates.

Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Treatment:

Add 2-chloro-N-heptyl-4-nitrobenzamide in serial dilutions (e.g., 200 µM to 1 µM).
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Include a "No Cell" blank and "Untreated" control.

Incubate for 48 or 72 hours.

Readout (MTT Method):

Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours.

Solubilize formazan crystals with DMSO.

Measure Absorbance at 570 nm.

Calculation:

Calculate CC₅₀ (Cytotoxic Concentration 50%).

Selectivity Index (SI) = CC₅₀ / MIC.

Target: An SI > 10 is considered promising; SI > 50 is excellent.

Mechanistic Validation: DprE1 Pathway
If the compound shows high potency (MIC < 10 µM), validate the mechanism. DprE1 inhibition

blocks the formation of DPA, causing the accumulation of Decaprenylphosphoryl-β-D-

ribofuranose (DPR).
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Result
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Figure 2: Mechanism of Action. The compound mimics the ribofuranose substrate, blocking

DprE1 and preventing cell wall arabinylation.
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Data Reporting Standards
When documenting results for this compound, use the following table structure to ensure

comparability with literature (e.g., Pharmaceuticals 2024 studies).

Parameter Assay Type Target Value (Ideal) Notes

MIC REMA (H37Rv) < 5 µM
Activity < 1 µM

indicates a "Hit"

CC₅₀ MTT (HepG2) > 50 µM
Higher is better (Low

toxicity)

SI Ratio (CC₅₀/MIC) > 10 Safety margin

LogP Calculated 3.0 – 5.0
N-heptyl chain

increases lipophilicity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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